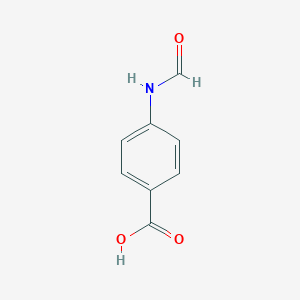

4-甲酰胺基苯甲酸

描述

Synthesis Analysis

4-Formamidobenzoic acid synthesis can involve direct amidation processes or cascade annulation reactions. For instance, a novel method for the direct amidation of azoles with formamides under metal-free conditions involves using tert-butyl perbenzoate (TBPB) as an oxidant. This process generates products in good yields through direct dehydrogenative cross-coupling of formamides and azoles (He et al., 2011). Another approach utilizes cobalt-catalyzed conditions to functionalize the C-H bond ortho to the amino group in anilines, using hypervalent iodine(III) as both an oxidant and a Lewis acid for synthesizing 2-aminobenzoxazoles, indicating a potential pathway for 4-Formamidobenzoic acid synthesis (Long et al., 2023).

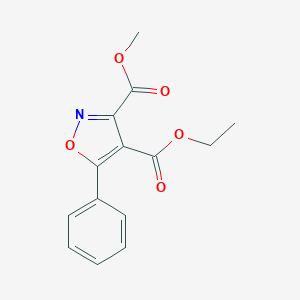

Molecular Structure Analysis

The molecular structure of 4-Formamidobenzoic acid reveals significant insights into its chemical behavior. Studies utilizing vibrational spectroscopy have detailed the structure of 4-Aminobenzoic acid (a related compound) highlighting the importance of protonation sites and isomeric forms, which can be extrapolated to understand the structural nuances of 4-Formamidobenzoic acid (Khuu et al., 2020).

Chemical Reactions and Properties

4-Formamidobenzoic acid engages in various chemical reactions, demonstrating its versatility. For instance, its derivatives have been explored for potential applications as ultraviolet light absorbers, showcasing its functional group reactivity and stability under different conditions (Wang et al., 2019). The compound's ability to participate in copper-catalyzed tandem C−H/N−H activation and cyclization processes to synthesize 4(3H)‐quinazolinone derivatives further illustrates its chemical reactivity and potential for creating pharmacologically relevant structures (Sun et al., 2019).

Physical Properties Analysis

The physical properties of 4-Formamidobenzoic acid, such as solubility, melting point, and crystalline structure, are crucial for its application in material science and pharmaceuticals. Research on the solubilities of related compounds in various solvents across a wide temperature range provides valuable data for understanding the solubility behavior of 4-Formamidobenzoic acid in different media, which is essential for its processing and formulation (Sun, Qu, & Zhao, 2010).

Chemical Properties Analysis

The chemical properties of 4-Formamidobenzoic acid, including its reactivity with various chemical reagents, potential for forming derivatives, and role in synthesis pathways, are of significant interest. The compound's involvement in oxidative Ugi reactions with molecular oxygen, for instance, showcases its reactivity and potential in synthesizing complex molecules for drug discovery and material science applications (Dong et al., 2019).

科学研究应用

生物产品合成: 4-羟基苯甲酸 (4-HBA) 是一种相关的化合物,是生产白藜芦醇、顺丁烯二酸、石斛兰素、厦门霉素和香草醇等增值生物产品的有希望的中间体。这些化合物在食品、化妆品、制药和杀菌剂方面具有潜在的应用 (Wang 等,2018).

抗癌活性: 包括 4-甲酰胺基苯甲酸衍生物在内的 4-(酰胺甲基)苯甲酰胺已显示出潜在的抗癌活性,尽管需要体内测试才能确认 (Schlitzer 等,2000).

利尿效力: 已发现 3,4-二取代 5-甲酰胺和 5-乙酰胺基苯甲酸等化合物具有相当大的利尿效力,为利尿剂药物开发提供了新途径 (Feit & Tvaermose Nielsen,1977).

抗球虫活性: 4-氨基-2-乙氧基苯甲酸等衍生物已显示出有效的抗球虫活性,表明有潜力治疗寄生虫感染 (Rogers 等,1964).

化学合成: 研究表明,使用 4-甲酰胺基苯甲酸衍生物在微波辐射下合成 4(3H)-喹唑啉酮等化合物的方法有效,提高了化学合成的效率 (Zeng,2003).

抗紫外线材料: 可以从 4-甲酰胺基苯甲酸衍生而来的取代甲酰胺基具有有希望的紫外线吸收和荧光特性。这表明在抗紫外线塑料和涂料中具有潜在的应用 (Wang 等,2019).

光催化: 对 Cu2O/TiO2 和 Bi2O3/TiO2 等异质结的研究表明,这些异质结可以使用 4-甲酰胺基苯甲酸的衍生物合成,并通过可见光诱导的氧化过程在水净化方面显示出潜力 (Bessekhouad 等,2005).

安全和危害

未来方向

Future research efforts should be directed towards the development of oxidative systems that enable a safe and sustainable conversion of lignin with high product yield and selectivity, straightforward recyclability of catalyst and solvent, minimal solvent loss, and easy isolation of products . Other future directions include simplifying the design and synthetic process, streamlining and standardizing the self-assembly procedure, and broadening the horizon of potential applications .

属性

IUPAC Name |

4-formamidobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c10-5-9-7-3-1-6(2-4-7)8(11)12/h1-5H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBCGPWAZRMLTKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60283150 | |

| Record name | 4-(formylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60283150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Formamidobenzoic acid | |

CAS RN |

28533-43-9 | |

| Record name | 28533-43-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(formylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60283150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-(oxiran-2-ylmethoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B22536.png)

![5,7-Dichloroimidazo[1,2-a]pyrimidine](/img/structure/B22571.png)